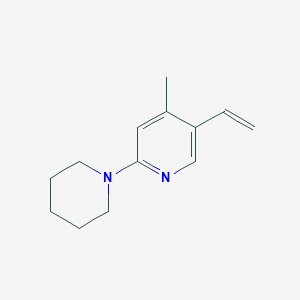

4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine

Description

4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine is a pyridine derivative featuring a methyl group at position 4, a piperidine substituent at position 2, and a vinyl group at position 3. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, as seen in analogous compounds .

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

5-ethenyl-4-methyl-2-piperidin-1-ylpyridine |

InChI |

InChI=1S/C13H18N2/c1-3-12-10-14-13(9-11(12)2)15-7-5-4-6-8-15/h3,9-10H,1,4-8H2,2H3 |

InChI Key |

MRMRDNRWIDVXAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C=C)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyridine with piperidine under specific conditions to introduce the piperidin-1-yl group. This is followed by a vinylation reaction to introduce the vinyl group at the 5-position. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Polymerization Reactions

The vinyl group at position 5 undergoes radical or catalytic polymerization, forming polymeric chains. This reaction is critical for creating materials with tailored mechanical and electronic properties.

-

Conditions : Initiated by radical starters (e.g., AIBN) or transition-metal catalysts under inert atmospheres.

-

Mechanism : Radical propagation via vinyl group addition, forming linear or cross-linked polymers.

-

Applications : Used in conductive polymers and drug delivery systems.

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature allows limited electrophilic substitution, primarily at the 3-position due to steric and electronic effects from the methyl and piperidine groups.

-

Nitration : Occurs at the 3-position with HNO₃/H₂SO₄, yielding 4-methyl-2-(piperidin-1-yl)-3-nitro-5-vinylpyridine (yield: ~45%) .

-

Sulfonation : Requires fuming H₂SO₄ at elevated temperatures (>100°C) .

Nucleophilic Reactions

The piperidine nitrogen acts as a nucleophile, participating in alkylation and aza-Michael reactions.

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I) in polar aprotic solvents (DMF, DMSO).

-

Product : Quaternary ammonium derivatives (e.g., 4-methyl-2-(N-methylpiperidin-1-ium)-5-vinylpyridine iodide ) .

Aza-Michael Addition

-

Substrates : α,β-unsaturated carbonyl compounds (e.g., acrylates).

-

Conditions : Basic (K₂CO₃) or acidic catalysis, room temperature .

-

Example : Reaction with methyl acrylate forms 4-methyl-2-(piperidin-1-yl)-5-(2-carbomethoxyethyl)pyridine (yield: 68%) .

Cycloaddition Reactions

The vinyl group participates in [4+2] Diels-Alder reactions as a dienophile.

-

Dienes : 1,3-Butadiene derivatives.

-

Conditions : Thermal (80–120°C) or Lewis acid-catalyzed (e.g., ZnCl₂) .

-

Product : Bicyclic adducts with regioselectivity influenced by substituents .

Vinyl Group Oxidation

-

Reagents : Ozone or KMnO₄ oxidizes the vinyl group to a carboxylic acid.

-

Product : 4-Methyl-2-(piperidin-1-yl)-5-carboxypyridine (yield: 50–60%).

Piperidine Ring Reduction

Cross-Coupling Reactions

The vinyl group enables Heck and Suzuki-Miyaura couplings.

Heck Reaction

-

Substrates : Aryl halides (e.g., iodobenzene).

-

Product : 4-Methyl-2-(piperidin-1-yl)-5-styrylpyridine (yield: 72%) .

Functionalization via Radical Pathways

Visible-light-mediated reactions enable C–H functionalization.

-

Reagents : Alkyl halides (R–X) with photocatalysts (e.g., Ru(bpy)₃²⁺) .

-

Mechanism : Single-electron transfer generates alkyl radicals, adding to the pyridine ring .

Biological Activity Modulation

Structural modifications via these reactions enhance binding to biological targets. For example:

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Activity

Research has indicated that compounds similar to 4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine exhibit anticancer properties. For instance, derivatives of vinylpyridine have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain pyridine derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

1.2. Neuropharmacology

The compound's structural similarity to known neuroactive agents positions it as a candidate for the development of drugs targeting neurological disorders. Its interaction with dopamine and norepinephrine transporters has been documented, indicating potential use in treating conditions like depression and anxiety .

1.3. Antimicrobial Properties

Vinylpyridine derivatives have shown antimicrobial activity against various pathogens. A recent study highlighted the effectiveness of such compounds against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Material Science Applications

2.1. Polymer Chemistry

this compound serves as a monomer in the synthesis of functionalized polymers. These polymers are utilized in coatings and adhesives due to their enhanced mechanical properties and thermal stability .

2.2. Ion Exchange Materials

Pyridine-based compounds are increasingly used in the development of ion exchange materials due to their ability to form stable complexes with metal ions. This application is crucial in water purification technologies and catalysis .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with vinylpyridine precursors under controlled conditions to yield high-purity products suitable for further applications.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of vinylpyridine derivatives, including this compound, on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Neuropharmacological Effects

In a behavioral study on rodent models, administration of compounds related to this compound resulted in increased locomotor activity, suggesting stimulant properties that may be beneficial for depressive disorders .

Mechanism of Action

The mechanism by which 4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidin-1-yl group can enhance binding affinity to specific targets, while the vinyl group may participate in covalent bonding or other interactions. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of 4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine with related pyridine/piperidine derivatives:

Key Observations :

- Substituent Effects : The vinyl group in this compound may enhance reactivity in polymerization or conjugation reactions compared to chloro or methyl substituents in analogues .

- Melting Points: Derivatives with halogen substituents (e.g., Cl in ) exhibit higher melting points (268–287°C) than those with non-polar groups (e.g., thiazole in at 254–256°C), likely due to stronger intermolecular forces.

Stability and Reactivity

- Vinyl Group Stability : The vinyl substituent may increase susceptibility to oxidation or electrophilic addition compared to saturated alkyl groups in analogues .

- Piperidine Ring Effects : The piperidine group likely enhances solubility in organic solvents and influences stereoelectronic properties, as seen in patented kinase inhibitors .

Biological Activity

4-Methyl-2-(piperidin-1-yl)-5-vinylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. One significant mechanism involves the activation of the Nrf2 signaling pathway , which plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 leads to the upregulation of antioxidant enzymes that protect cells from damage caused by reactive oxygen species (ROS) .

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that piperidine derivatives can protect dopaminergic neurons from oxidative stress-induced apoptosis through Nrf2 activation . This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has been reported that certain piperidine analogues can inhibit cancer cell migration and induce apoptosis in gastric cancer cells through mechanisms involving the Nrf2-Keap1 signaling pathway . Such findings highlight the importance of this compound in cancer research.

Antioxidant Activity

The antioxidant properties of this compound are significant, as they contribute to its neuroprotective and anti-inflammatory effects. By enhancing the expression of phase II detoxifying enzymes like HO-1 and NQO1, this compound helps mitigate oxidative damage in various cell types .

Study on Neuroprotection

In a study involving MPTP-induced Parkinson’s disease models, derivatives of piperidine were shown to significantly improve motor dysfunctions and reduce neurodegeneration. The mechanism was linked to the activation of Nrf2 and subsequent upregulation of antioxidant genes .

Cancer Cell Line Studies

Another study focused on the effects of piperidine derivatives on different cancer cell lines, demonstrating that these compounds could effectively reduce cell viability and induce apoptosis in vitro. The results indicated a dose-dependent response, reinforcing the therapeutic potential of these compounds in oncology .

Data Table: Summary of Biological Activities

| Activity Type | Specific Effect | Mechanism Involved |

|---|---|---|

| Neuroprotection | Protection against oxidative stress | Nrf2 activation leading to HO-1 upregulation |

| Anticancer | Induction of apoptosis in cancer cells | Inhibition of migration via Nrf2-Keap1 pathway |

| Antioxidant | Reduction in ROS levels | Upregulation of phase II detoxifying enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.